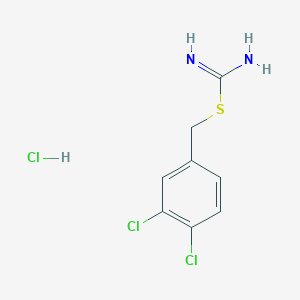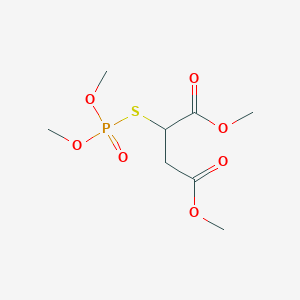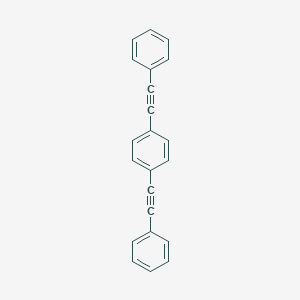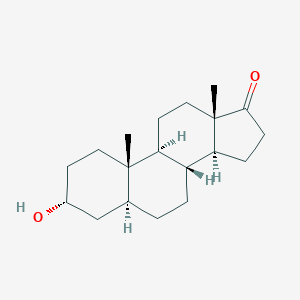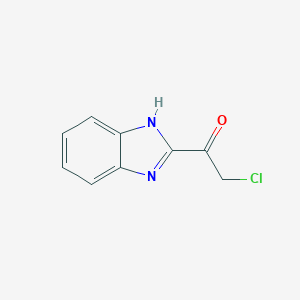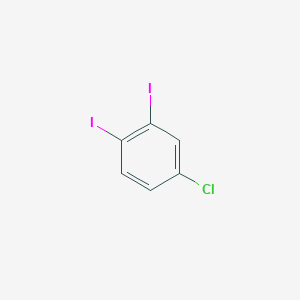
4-Chloro-1,2-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,2-diiodobenzene (CIDB) is an organic compound with the chemical formula C6H3ClI2. It is a halogenated aromatic compound that is widely used in scientific research due to its unique properties. CIDB is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene.
Mecanismo De Acción
4-Chloro-1,2-diiodobenzene acts as a halogen bond donor due to the presence of iodine and chlorine atoms. It forms halogen bonds with electron-rich atoms such as nitrogen, oxygen, and sulfur. The halogen bond is a weak non-covalent interaction that plays a crucial role in molecular recognition and binding. 4-Chloro-1,2-diiodobenzene can form halogen bonds with proteins and enzymes, which can affect their activity and function.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-1,2-diiodobenzene has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-1,2-diiodobenzene can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. Furthermore, it can interact with DNA and RNA, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-1,2-diiodobenzene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, 4-Chloro-1,2-diiodobenzene has some limitations. It is toxic and can cause harm to humans and animals if not handled properly. Furthermore, it is not very soluble in water, which can limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for research on 4-Chloro-1,2-diiodobenzene. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interaction with proteins and enzymes to gain a better understanding of its mechanism of action. Furthermore, the development of new synthesis methods for 4-Chloro-1,2-diiodobenzene can lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 4-Chloro-1,2-diiodobenzene is a halogenated aromatic compound that is widely used in scientific research. It has unique properties that make it useful as a starting material for the synthesis of various organic compounds and as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds. 4-Chloro-1,2-diiodobenzene has several advantages for lab experiments, but it also has some limitations. Future research on 4-Chloro-1,2-diiodobenzene can lead to the discovery of new therapeutic agents and the development of new synthesis methods for halogenated aromatic compounds.
Métodos De Síntesis
4-Chloro-1,2-diiodobenzene can be synthesized using various methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Ullmann reaction. The Sandmeyer reaction involves the use of copper(I) chloride and sodium nitrite to convert 4-chloro-1,2-diaminobenzene to 4-Chloro-1,2-diiodobenzene. The Finkelstein reaction involves the use of sodium iodide and 4-chloro-1,2-diiodobenzene to produce 4-Chloro-1,2-diiodobenzene. The Ullmann reaction involves the use of copper powder and 4-chloro-1,2-diiodobenzene to generate 4-Chloro-1,2-diiodobenzene.
Aplicaciones Científicas De Investigación
4-Chloro-1,2-diiodobenzene is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 4-Chloro-1,2-diiodobenzene is also used as a reagent in organic synthesis to introduce iodine and chlorine atoms into organic molecules. Furthermore, it is used as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds.
Propiedades
Número CAS |
1608-45-3 |
|---|---|
Nombre del producto |
4-Chloro-1,2-diiodobenzene |
Fórmula molecular |
C6H3ClI2 |
Peso molecular |
364.35 g/mol |
Nombre IUPAC |
4-chloro-1,2-diiodobenzene |
InChI |
InChI=1S/C6H3ClI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
Clave InChI |
WOTDERBDCYWTRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)I)I |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



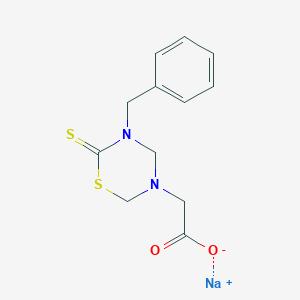
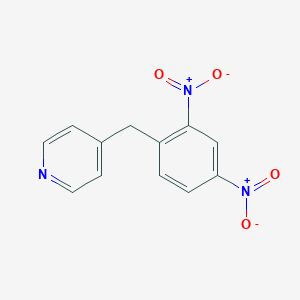
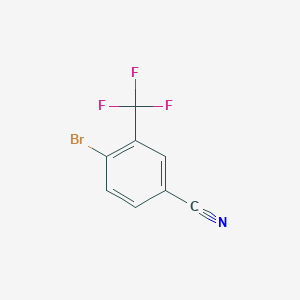
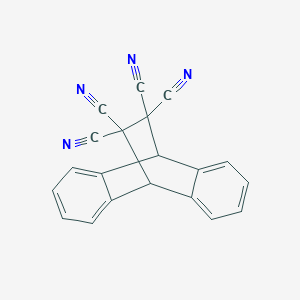
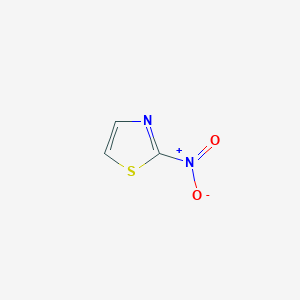
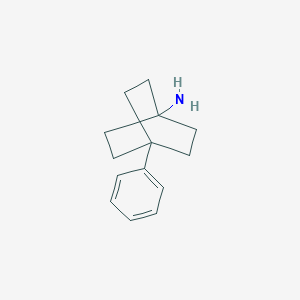
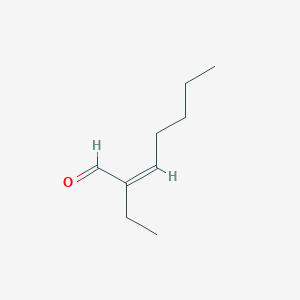
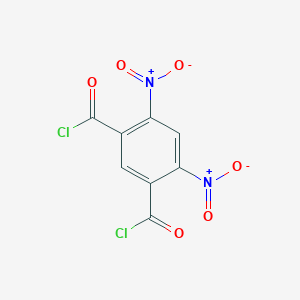
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
